molecular formula C7H12Cl2FN B6183063 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 2624132-34-7

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B6183063
CAS No.: 2624132-34-7
M. Wt: 200.1
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Description

1-chloro-1-fluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12Cl2FN It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-1-fluoro-6-azaspiro[2.5]octane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The nitrogen atom in the spiro structure can participate in oxidation and reduction reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted azaspiro compounds, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atom.

Scientific Research Applications

1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-azaspiro[2.5]octane hydrochloride
  • 1-chloro-6-azaspiro[2.5]octane hydrochloride
  • 1-fluoro-6-azaspiro[2.5]octane hydrochloride

Comparison

1-chloro-1-fluoro-6-azaspiro[25]octane hydrochloride is unique due to the presence of both chlorine and fluorine atoms in its structure This dual substitution can lead to distinct chemical properties and reactivity compared to similar compounds with only one halogen atom

Properties

CAS No.

2624132-34-7

Molecular Formula

C7H12Cl2FN

Molecular Weight

200.1

Purity

95

Origin of Product

United States

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